

fosmidomycin resistance mutations in DXR gene

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Compound Focus: Fosmidomycin

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Known Resistance-Confering Mutations in DXR

The table below summarizes specific point mutations in the DXR gene that have been experimentally confirmed to confer **fosmidomycin** resistance.

Mutation (<i>E. coli</i> DXR)	Experimental System	Impact & Mechanism
S222T [1] [2]	Error-prone PCR library in <i>E. coli</i> [1]	Alters the fosmidomycin-binding site; increases bacterial resistance to fosmidomycin and its analogs by 10-fold [1].
P274K [3] [4]	Saturation mutagenesis (CREATE) in genomic <i>E. coli ispC</i> [3]	Confers resistance; highly enriched in selection experiments [3].
Other Mutations (e.g., V214I, I230M, N236H) [3]	Saturation mutagenesis (CREATE) in genomic <i>E. coli ispC</i> [3]	Identified as enriched in resistant colonies; located near the ligand binding pocket [3].

Mechanisms of Resistance Beyond Target Mutation

It is crucial to be aware that resistance can arise through mechanisms independent of the DXR target itself, which can confound experimental results.

- **Lack of Drug Uptake:** In *Mycobacterium tuberculosis* and *Mycobacterium smegmatis*, high-level intrinsic resistance occurs because **fosmidomycin** cannot penetrate the impermeable mycobacterial cell wall. These bacteria lack the specific transporter (GlpT) used by sensitive organisms like *E. coli* for uptake [5].
- **Drug Efflux or Modification:** Though not detailed in the primary results for **fosmidomycin**, other antibiotic resistance mechanisms include the expression of efflux pumps or drug-modifying enzymes (e.g., FosB in *Staphylococcus aureus* for fosfomycin) [6]. Researchers should consider these possibilities if no DXR mutations are found in resistant strains.

Experimental Protocols for Studying Resistance

Here are key methodologies from the research that you can adapt for your own investigations.

Generating and Screening a Mutant Library

This protocol is used to discover novel resistance-conferring mutations [1].

- **Step 1: Create a Mutant Library.** Use **error-prone PCR** on the *dxr* gene. The reaction buffer can include skewed dNTP concentrations (e.g., 0.2 mM dATP, 0.2 mM dGTP, 2 mM dCTP, 2 mM dTTP) and Mn^{2+} to increase mutation rate [1].
- **Step 2: Clone and Express.** Clone the PCR products into a suitable expression vector and transform into a susceptible bacterial strain (e.g., *E. coli* TOP10).
- **Step 3: Screen for Resistance.** Plate the transformed library on agar containing a lethal dose of **fosmidomycin** (e.g., 50-100 μ M). Isolate colonies that grow and restreak them on fresh selective plates to confirm resistance [1].
- **Step 4: Sequence and Validate.** Sequence the *dxr* gene from resistant clones to identify mutations. Finally, reintroduce the mutant allele into a fresh host to confirm that it alone confers the resistance phenotype.

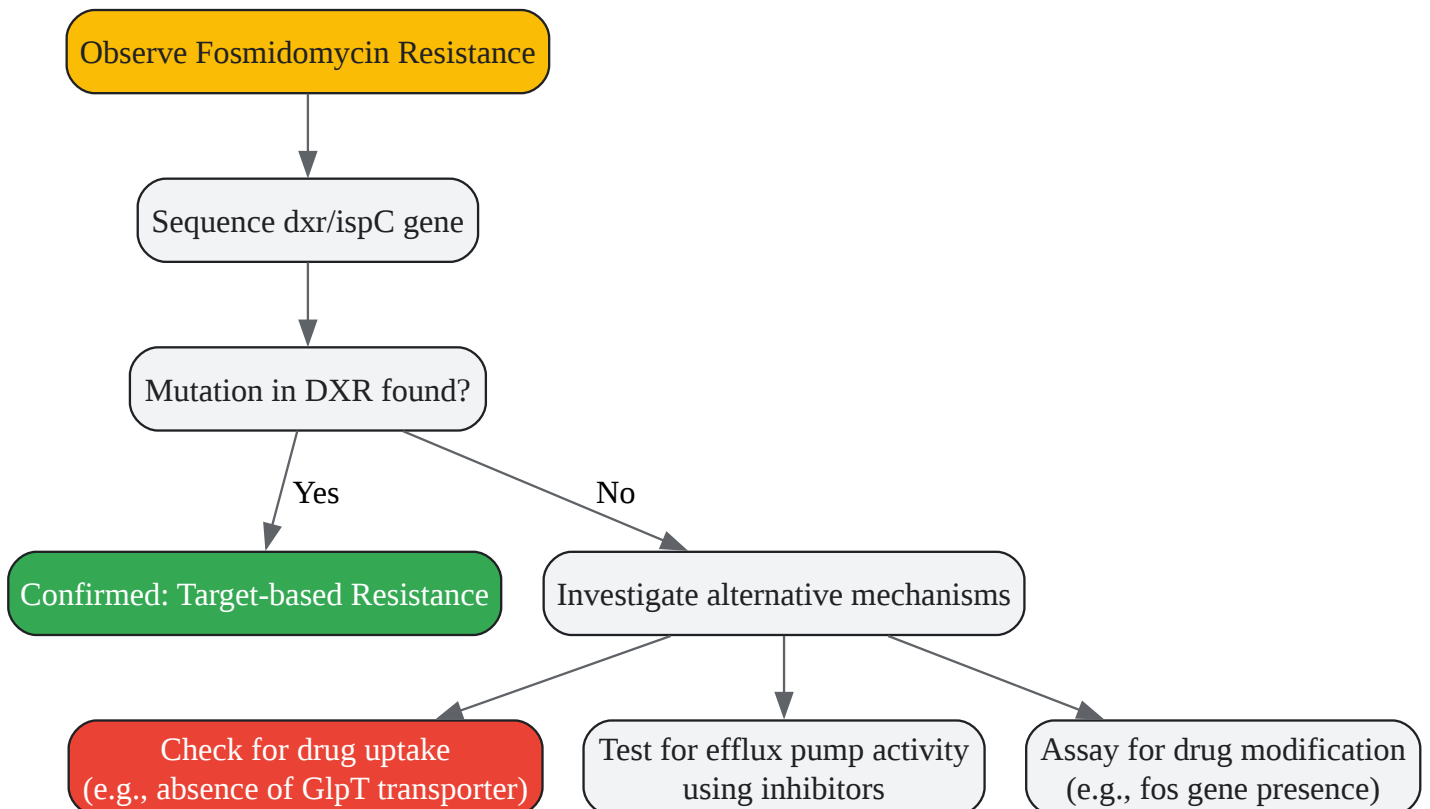
Saturation Mutagenesis of Specific Sites (CREATE Method)

This method tests the contribution of every single amino acid at pre-selected residues [3].

- **Step 1: Design.** Select specific residues near the **fosmidomycin**-binding pocket (e.g., based on crystal structure).
- **Step 2: Synthesize Cassettes.** Use the **CREATE** technology to synthesize a library of cassettes, each containing a specific single-amino-acid mutation, a protective silent PAM mutation, and its corresponding guide RNA.
- **Step 3: Genome Editing.** Co-transform the cassette library into a strain expressing CRISPR-Cas9. The system will edit the genomic copy of *dxr*, and cells with successful edits are protected from Cas9 cleavage.
- **Step 4: Selection and Sequencing.** Challenge the library with **fosmidomycin** (e.g., 100 μ M) in liquid culture or on plates. Sequence the pooled plasmids or genomic DNA from the selected population to identify which mutations are enriched [3].

Workflow for Troubleshooting Resistance

The following diagram outlines a logical pathway for diagnosing the cause of **fosmidomycin** resistance in your experiments.



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Key Considerations for Your Experiments

- **Confirm the Primary Target:** The S222T mutation in DXR provides a powerful tool. If you develop a new **fosmidomycin** analog, demonstrating that its activity is overcome in a strain expressing Dxr-S222T strongly confirms that DXR is its primary cellular target [1].
- **Account for Native Resistance:** Be cautious when working with intrinsically resistant organisms like *M. tuberculosis*. Their resistance is due to lack of uptake, not an insensitive target. Activity against recombinant DXR enzyme does not predict whole-cell activity [5] [7].
- **Weak Selection Pressure: Fosmidomycin** can be a relatively weak selective agent in *E. coli*, with growth inhibition lasting only 16-24 hours before adaptive events occur. This short window can affect the outcome of selection experiments [3].

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